![molecular formula C4H2BrClN2O B1339600 4-Bromo-6-chloropyridazin-3(2H)-one CAS No. 933041-13-5](/img/structure/B1339600.png)
4-Bromo-6-chloropyridazin-3(2H)-one
Overview
Description
The compound "4-Bromo-6-chloropyridazin-3(2H)-one" is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their wide spectrum of biological activities and are considered versatile scaffolds in medicinal chemistry . The presence of bromo and chloro substituents on the pyridazinone ring can significantly affect the compound's reactivity and physical properties, making it a valuable intermediate for the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of related compounds involves treating specific phenoxy acetic acid with hydrazinylpyridazine, followed by the addition of various reagents and catalysts to achieve the desired pyridazinone derivative . Another example includes the synthesis of 4-bromo-6-chloro-3-phenylpyridazine through a Suzuki cross-coupling reaction, which demonstrates the utility of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is often confirmed using X-ray diffraction techniques. For example, the crystal structure of a related compound, 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone, was determined by X-ray diffraction, revealing that the molecules are linked into dimers by hydrogen bonds . Density functional theory (DFT) calculations are also used to analyze the molecular structure and confirm the harmony between theoretical and experimental values .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including halogenation, arylation, and condensation, to yield a wide range of pharmacologically active compounds. The regioselective arylation at position 4 of the pyridazinone ring is a key reaction that allows access to a series of useful derivatives . Halogenation reactions can also be performed to introduce bromo or chloro substituents at specific positions on the pyridazinone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and packing of molecules, which can affect the compound's solubility and stability . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, are determined through DFT calculations and are crucial for understanding the compound's reactivity .
Scientific Research Applications
Synthesis and Chemical Reactivity
- 4-Bromo-6-chloropyridazin-3(2H)-one has been utilized in the efficient and regioselective arylation process using a Suzuki cross-coupling reaction, facilitating access to a broad range of pharmacologically relevant pyridazine derivatives. This demonstrates the compound's utility in forming chloropyridazines, which act as a masking group for the carbonyl moiety in cross-coupling reactions (Sotelo & Raviña, 2002).
Applications in Organic Chemistry
- In organic chemistry, the reaction of 2-aryl-5-hydroxy-3(2H)-pyridazinones with bromine and sulfuryl chloride produces 4-bromo and chloro compounds, respectively. This process exemplifies the compound's flexibility in halogenation reactions, leading to the formation of various derivatives with potential pharmaceutical applications (Schober & Kappe, 1990).
Molecular Interaction Studies
- The compound has been subject to investigation in molecular interaction studies, notably in steady-state absorption and fluorescence studies. These researches estimate the ground and excited state dipole moments of newly synthesized pyridazin-3(2H)-one derivatives, providing insights into their electronic and photophysical properties (Desai et al., 2016).
Synthesis of Diverse Derivatives
- Research has shown the compound's use in the synthesis of various derivatives, such as in the preparation of 6-phenylpyridazinone compounds containing fluorine. This highlights the compound's versatility in producing structurally diverse molecules with potential applications in medicinal chemistry and drug discovery (Liang et al., 2013).
Utility in Structural Analysis
- Structural analysis, density functional theory calculations, and Hirshfeld surface studies have been conducted on derivatives of 4-bromo-6-chloropyridazin-3(2H)-one. Such studies are crucial for understanding the molecular geometry and intermolecular interactions of these compounds, which is significant for their potential applications in various scientific fields (Sallam et al., 2021).
properties
IUPAC Name |
5-bromo-3-chloro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPQAGSTMGZXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468994 | |
Record name | 4-Bromo-6-chloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloropyridazin-3(2H)-one | |
CAS RN |
933041-13-5 | |
Record name | 4-Bromo-6-chloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-6-chloro-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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